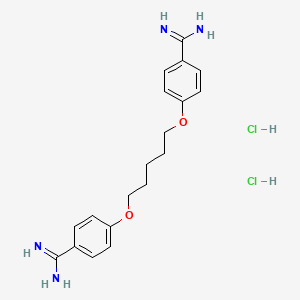

Pentamidine dihydrochloride

Übersicht

Beschreibung

MP601205 Dihydrochlorid, auch bekannt als Pentamidin-Dihydrochlorid, ist ein antimikrobielles Mittel, das die DNA-Biosynthese stört. Es ist bekannt für seine potente Aktivität gegen Parasiten wie Leishmania infantum und Trypanosoma-Arten. Diese Verbindung ist auch ein selektiver Inhibitor von Proteintyrosinphosphatasen und Phosphatase der regenerierenden Leber .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MP601205 Dihydrochlorid beinhaltet die Reaktion von Pentamidin mit Salzsäure unter Bildung des Dihydrochloridsalzes. Die Reaktion erfolgt typischerweise in wässrigem Medium unter kontrollierten Temperatur- und pH-Bedingungen, um die vollständige Bildung des Dihydrochloridsalzes sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von MP601205 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Batchreaktoren hergestellt, gefolgt von Kristallisations- und Reinigungsschritten, um das Dihydrochloridsalz in reiner Form zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

MP601205 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können MP601205 Dihydrochlorid in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

MP601205 Dihydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die die Hemmung der DNA-Biosynthese betreffen.

Biologie: Wird in Studien im Zusammenhang mit parasitären Infektionen eingesetzt, insbesondere solchen, die durch Leishmania- und Trypanosoma-Arten verursacht werden.

Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Gambischer Trypanosomiasis, Antimon-resistenter Leishmaniasis und Pneumocystis carinii-Pneumonie untersucht.

Industrie: Wird bei der Entwicklung von antimikrobiellen Mitteln und anderen pharmazeutischen Produkten eingesetzt

Wirkmechanismus

MP601205 Dihydrochlorid übt seine Wirkung aus, indem es die DNA-Biosynthese stört. Es hemmt die Aktivität von Proteintyrosinphosphatasen und Phosphatase der regenerierenden Leber, was zur Störung von Zellprozessen in Parasiten führt. Die Verbindung bindet an DNA, verursacht Konformationsänderungen, die die DNA-Replikation und -Transkription hemmen .

Analyse Chemischer Reaktionen

Metabolic Hydroxylation via Cytochrome P-450

Rat liver microsomes metabolize pentamidine through cytochrome P-450-mediated hydroxylation, producing:

-

2-Pentanol analog :

-

3-Pentanol analog :

-

Para-hydroxybenzamidine : A fragmented metabolite formed via oxidative cleavage .

These reactions occur in the presence of NADPH and oxygen, with hydroxylation sites identified at the pentane linker and aromatic rings. Conjugation with sulfate or glucuronic acid follows, as shown by sulfatase/β-glucuronidase treatment of liver perfusates .

Host-Guest Complexation with Carboxylated Pillararenes

Pentamidine forms supramolecular complexes with carboxylated pillar arene (CPA5 ) via:

-

Amidinium-carboxylate hydrogen bonding : Seven H-bonds per pentamidine molecule stabilize the assembly.

-

Carboxylic-carboxylate synthons : Short O–H···O interactions (2.47 Å) between adjacent CPA5 molecules .

Association constant : (determined via NMR titration in CDOD) .

Oxidation of Sulfur-Containing Analogues

Pentamidine analogs with sulfur atoms in the aliphatic linker undergo metabolic oxidation:

-

Thioether → Sulfoxide : Catalyzed by hepatic enzymes.

-

Sulfanilide → Quinone : Observed in compounds with phenyl sulfanilide groups .

Impact : Alters drug-likeness parameters (e.g., topological polar surface area, solubility) but retains anti-Pneumocystis activity .

Interaction with PD-L1 via Non-Covalent Binding

Pentamidine binds PD-L1 with:

This interaction disrupts PD-1/PD-L1 binding (), comparable to BMS-1 () .

Table 1: Metabolic Pathways of Pentamidine Dihydrochloride

| Reaction Type | Metabolite | Enzyme System | Kinetic Parameters |

|---|---|---|---|

| Hydroxylation | 2-Pentanol analog | Cytochrome P-450 | |

| Hydroxylation | 3-Pentanol analog | Cytochrome P-450 | |

| Oxidative cleavage | Para-hydroxybenzamidine | Mixed-function oxidase | Not quantified |

| Conjugation | Sulfated/glucuronidated products | UGT/SULT | Dependent on cofactor availability |

Table 2: Synthetic Routes for Pentamidine Derivatives

Wissenschaftliche Forschungsanwendungen

Established Medical Applications

Pentamidine dihydrochloride has been used for several decades in the treatment of various infectious diseases. Its primary applications include:

- Pneumocystis Pneumonia (PCP) : It is particularly effective in treating PCP in immunocompromised patients, especially those with HIV/AIDS. The recommended dosage is 3 to 4 mg/kg daily for 2 to 3 weeks .

- Leishmaniasis : Pentamidine is utilized for both cutaneous and visceral leishmaniasis. For cutaneous leishmaniasis, doses of 2 to 3 mg/kg are administered intramuscularly or intravenously for four to seven days. For visceral leishmaniasis, the dosage can be increased to 4 mg/kg .

- African Trypanosomiasis : It serves as a first-line treatment for the hemolymphatic stage of Trypanosoma brucei gambiense infections, with a typical regimen of 4 mg/kg per day for seven to ten days .

| Condition | Dosage | Administration Route |

|---|---|---|

| Pneumocystis Pneumonia | 3-4 mg/kg daily for 14-21 days | Intravenous/Intramuscular |

| Cutaneous Leishmaniasis | 2-3 mg/kg daily for 4-7 days | Intramuscular/Intravenous |

| Visceral Leishmaniasis | 4 mg/kg daily for 15 days | Intramuscular/Intravenous |

| African Trypanosomiasis (Stage 1) | 4 mg/kg daily for 7-10 days | Intramuscular/Intravenous |

Emerging Applications in Cancer Therapy

Recent studies have highlighted pentamidine's potential as a cancer immunotherapy agent. Research indicates that pentamidine can enhance T-cell activity and promote anti-tumor responses by blocking the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .

Case Study: Cancer Immunotherapy

A significant study demonstrated that pentamidine administration resulted in reduced tumor growth and prolonged survival in murine models of cancer. The compound was found to increase the secretion of cytokines such as IFN-γ and TNF-α, which are crucial for T-cell activation and anti-tumor immunity .

Safety and Toxicity Profile

Despite its therapeutic benefits, pentamidine is associated with several adverse effects, including nephrotoxicity, hypoglycemia, and cardiac complications such as QT prolongation. Monitoring is essential during treatment due to the risk of multiorgan toxicity . Healthcare professionals must be vigilant about these potential side effects when administering pentamidine.

Future Directions and Research Opportunities

Ongoing research is exploring pentamidine's role against multidrug-resistant bacteria, particularly Acinetobacter baumannii, by weakening bacterial membranes to enhance antibiotic efficacy . Such studies could pave the way for new applications beyond its current uses.

Wirkmechanismus

MP601205 dihydrochloride exerts its effects by interfering with DNA biosynthesis. It inhibits the activity of protein tyrosine phosphatases and phosphatase of regenerating liver, leading to the disruption of cellular processes in parasites. The compound binds to DNA, causing conformational changes that inhibit DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Pentamidin-Isethionat

- Pentamidin-Dimesylat

- Pentamidin-d4 Dihydrochlorid

Einzigartigkeit

MP601205 Dihydrochlorid ist einzigartig aufgrund seiner potenten und selektiven Hemmung von Proteintyrosinphosphatasen und Phosphatase der regenerierenden Leber. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen. Im Vergleich zu ähnlichen Verbindungen zeigt MP601205 Dihydrochlorid eine höhere Wirksamkeit bei der Hemmung des parasitären Wachstums und der Induktion von programmiertem Zelltod in Parasiten .

Biologische Aktivität

Pentamidine dihydrochloride is a well-established antimicrobial agent primarily used in the treatment of infections caused by protozoa, particularly Trypanosoma brucei (African sleeping sickness) and Pneumocystis jirovecii (Pneumocystis pneumonia). Its biological activity extends beyond its original indications, revealing potential applications in cancer immunotherapy and antibiotic synergy. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant studies and data.

The precise mechanism of action of pentamidine is not fully understood; however, it is believed to interfere with several critical cellular processes:

- DNA and RNA Synthesis : Pentamidine binds to adenine-thymine-rich regions of DNA, forming cross-links that disrupt replication and transcription processes. It also inhibits topoisomerase enzymes essential for DNA unwinding in mitochondria, particularly in Pneumocystis jirovecii and Trypanosoma species .

- Protein Synthesis : The drug affects mitochondrial functions, leading to impaired protein synthesis .

- Cell Membrane Interaction : Recent studies suggest pentamidine disrupts bacterial outer membranes, enhancing the efficacy of certain antibiotics against Gram-negative bacteria .

Treatment of Pneumocystis Pneumonia

This compound is frequently used as a second-line treatment for Pneumocystis pneumonia (PCP), particularly in patients with HIV/AIDS. A meta-analysis indicated that pentamidine was effective in approximately 37% of cases where initial treatments failed. In contrast, trimethoprim-sulfamethoxazole had a slightly higher efficacy rate of 53% when used after pentamidine failure .

Table 1: Efficacy Comparison of Treatments for PCP

| Treatment | Efficacy Rate (%) | Notes |

|---|---|---|

| Pentamidine | 37 | Effective as salvage therapy |

| Trimethoprim-Sulfamethoxazole | 53 | Higher efficacy when used after pentamidine |

| Clindamycin-Primaquine | 88-92 | Most effective salvage regimen |

Cancer Immunotherapy

Recent research has identified pentamidine as a potential immunotherapeutic agent. It acts as a small-molecule antagonist to PD-L1, enhancing T-cell-mediated cytotoxicity against various cancer cells. In vitro studies demonstrated that pentamidine increased the secretion of key cytokines (IFN-γ, TNF-α) and promoted T-cell activation by blocking PD-1/PD-L1 interactions. In vivo studies showed reduced tumor growth and increased survival rates in murine models .

Table 2: Effects of Pentamidine on T-cell Activity

| Parameter | Control Group (No Treatment) | Pentamidine Treatment |

|---|---|---|

| IFN-γ Secretion (pg/mL) | 50 | 150 |

| TNF-α Secretion (pg/mL) | 30 | 120 |

| Tumor Growth Rate (mm/day) | 2 | 0.5 |

Pharmacokinetics and Administration

Pentamidine is poorly absorbed through the gastrointestinal tract; hence, it is typically administered parenterally or via inhalation for PCP prophylaxis. The drug has a half-life ranging from 9.1 to 13.2 hours and exhibits approximately 69% protein binding .

Side Effects and Toxicity

Common side effects associated with pentamidine include:

Eigenschaften

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWURPQUPKQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964635 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-45-4 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.